
Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate, also known as CMMP, is a pyrrole derivative that has been found to exhibit a wide range of biological activities. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Scientific Research Applications
Efficient Synthesis of Pyrrole Derivatives
Researchers have developed efficient syntheses for ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and other pyrrole derivatives, utilizing mild, nonnucleophilic bases like triethylamine. This method enables the creation of a library of important pyrrole systems from commercially available materials, demonstrating the versatility of pyrrole compounds in chemical synthesis (Dawadi & Lugtenburg, 2011).
Development of α-Aminopyrrole Derivatives
A novel synthesis pathway has been developed for methyl 5-aminopyrrole-3-carboxylates, leading to α-aminopyrrole derivatives. This approach showcases the reactivity of these compounds in forming pyrrole-containing products, highlighting their potential in medicinal chemistry (Galenko et al., 2019).
Relay Catalysis for Methyl 4-Aminopyrrole-2-Carboxylates
A one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates has been developed using a FeCl2/Et3N catalytic system. This method demonstrates the utility of relay catalysis in synthesizing pyrrole derivatives, offering new avenues for chemical synthesis (Galenko et al., 2015).
Synthesis of Highly Functionalised Pyrrolidines
A four-component reaction involving ethyl 4-chloroacetoacetate has provided a simple and rapid access to highly functionalized pyrrolidines. This transformation showcases the diverse applications of pyrrole derivatives in synthesizing complex nitrogen heterocycles (Devi & Perumal, 2006).
Antimicrobial Properties of Pyrrole Derivatives
Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. The study highlights the potential of pyrrole derivatives as antimicrobial agents, with specific derivatives demonstrating significant activity (Hublikar et al., 2019).
Mechanism of Action
Target of Action
Compounds like “Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of Action
The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its target. For example, it might inhibit or activate certain enzymes, thereby altering the metabolic pathways in which these enzymes are involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
The cellular effects of Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate are not well-documented. Related compounds have been shown to interact with various cellular processes. For instance, thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Molecular Mechanism
It is known that chloroacetyl groups can react with nucleophilic sites on biomolecules, potentially leading to changes in their function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
Related compounds have been studied for their pharmacological activities .
Metabolic Pathways
Related compounds, such as those containing enolate ions, are known to undergo alkylation in the alpha position through an SN2 reaction with alkyl halides .
Transport and Distribution
Related compounds have been studied for their ability to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been studied for their ability to interact with various subcellular compartments .
Properties
IUPAC Name |
methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(8(12)4-10)3-7(11-5)9(13)14-2/h3,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJIKJRQRUZJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C(=O)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203208-33-7 |
Source


|
| Record name | methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
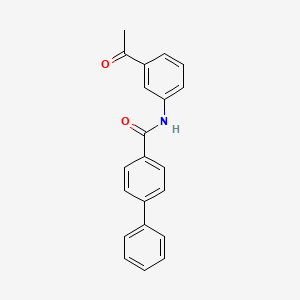
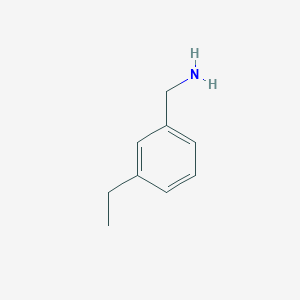
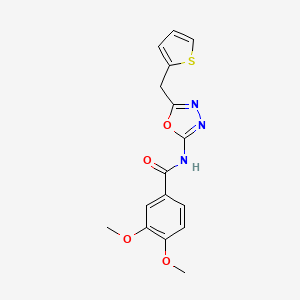
amine hydrochloride](/img/structure/B2637478.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2637480.png)

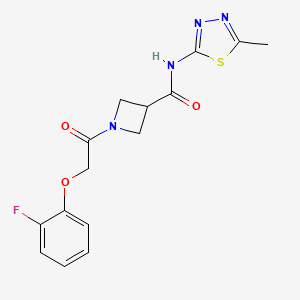
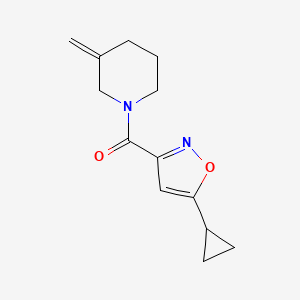

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2637489.png)
![1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2637491.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637492.png)

![1-(4-Ethoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2637495.png)
